molecular formula C6H12N2O2 B154908 2-Methylmorpholine-4-carboxamide CAS No. 139994-84-6

2-Methylmorpholine-4-carboxamide

Cat. No.: B154908
CAS No.: 139994-84-6
M. Wt: 144.17 g/mol
InChI Key: PSBKPDBAKUAHJD-UHFFFAOYSA-N
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Description

2-Methylmorpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 2-position and a carboxamide functional group at the 4-position.

Properties

CAS No.

139994-84-6

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-methylmorpholine-4-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

PSBKPDBAKUAHJD-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)C(=O)N

Canonical SMILES

CC1CN(CCO1)C(=O)N

Synonyms

4-Morpholinecarboxamide,2-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

2.1 CNS Drug Development

The morpholine scaffold, including MMCA, is extensively utilized in the design of CNS-active drugs. Research indicates that compounds containing the morpholine moiety can effectively interact with various receptors involved in neurological conditions. For instance, MMCA derivatives have shown potential as modulators of sigma receptors, which are implicated in pain modulation and neuroprotection .

2.2 Anticancer Research

MMCA has been investigated for its potential in anticancer therapies. The compound's structure allows for the inhibition of protein-protein interactions (PPIs), which are often considered challenging targets in cancer treatment. A study highlighted the synthesis of macrocyclic peptides incorporating morpholine derivatives that effectively inhibited the MDM2:p53 interaction, a critical pathway in tumor suppression .

Case Studies and Research Findings

3.1 Synthesis and Screening of Macrocycles

A combinatorial approach was employed to generate a library of macrocycles using MMCA as a scaffold. This method allowed for high-throughput screening against various targets, including thrombin and MDM2, leading to the identification of nanomolar inhibitors . The study demonstrated that MMCA-based compounds could serve as effective leads in developing new therapeutics targeting difficult-to-drug proteins.

3.2 Antimalarial Activity

Research has also explored the antimalarial properties of MMCA derivatives through structural modifications that enhance their efficacy against Plasmodium falciparum. A quinoline-4-carboxamide derivative with similar structural features showed promising results in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites . This highlights the potential for MMCA-related compounds in combating malaria.

Comparative Data Table

The following table summarizes key findings related to the applications of 2-Methylmorpholine-4-carboxamide:

Application AreaKey FindingsReferences
CNS Drug DevelopmentModulates sigma receptors; enhances brain permeability
Anticancer ResearchInhibits MDM2:p53 interaction; effective lead compounds identified
Antimalarial ActivityInhibits PfEF2; potential for novel antimalarial therapies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methylmorpholine-4-carboxamide with morpholine-based analogs, emphasizing structural, synthetic, and functional differences.

Structural and Functional Group Comparisons
Compound Name Substituents/Functional Groups Key Structural Features Reference
This compound 2-methyl, 4-carboxamide Morpholine core with carboxamide; methyl group enhances lipophilicity.
N-(2-Chloroethyl)morpholine-4-carboxamide 4-carboxamide, N-(2-chloroethyl) Chair-shaped morpholine ring; urea-type N2CO unit; chloroethyl side chain introduces electrophilicity.
4-Morpholinecarboxamidine 4-carboxamidine (guanidine derivative) Planar amidine group (C=N double bond); forms 3D hydrogen-bonded networks.
(S)-N-(6-(4-Isopropyl-triazol-3-yl)pyridin-2-yl)-2-methylmorpholine-4-carboxamide 2-methyl, 4-carboxamide linked to triazole-pyridine Extended aromatic system; triazole enhances π-stacking potential.

Key Observations :

  • Functional Groups : The carboxamide group in this compound and N-(2-Chloroethyl)morpholine-4-carboxamide supports hydrogen bonding, influencing solubility and crystallinity . In contrast, the amidine group in 4-Morpholinecarboxamidine introduces basicity and stronger hydrogen-bonding capacity .
  • Substituent Effects : The 2-methyl group in this compound likely increases steric hindrance and lipophilicity compared to the chloroethyl group in N-(2-Chloroethyl)morpholine-4-carboxamide, which may enhance reactivity in alkylation reactions .

Key Observations :

  • Chloroethyl derivatives (e.g., ) require careful handling due to electrophilic chloroethyl groups, whereas methyl-substituted analogs (e.g., ) prioritize steric control.
  • Amidines (e.g., ) involve guanidine-forming reactions, distinct from carboxamide syntheses.
Physical and Chemical Properties
Property This compound N-(2-Chloroethyl)morpholine-4-carboxamide 4-Morpholinecarboxamidine
Hydrogen Bonding Moderate (amide N–H donors) Strong (amide N–H and morpholine O acceptors) Extensive (amidine N–H and O/N acceptors)
Crystallinity Likely crystalline (analogous to Compound 23) Forms infinite H-bonded chains along [001] axis 3D network via N–H⋯N/O bonds
Solubility Moderate in polar aprotic solvents Low in ether; soluble in dichloromethane High in water (ionic amidine form)

Key Observations :

  • The chloroethyl substituent in reduces solubility in ether but enhances crystallinity via directional H-bonding.
  • Amidines exhibit higher aqueous solubility due to ionic resonance forms, whereas carboxamides prioritize organic solvents.

Preparation Methods

Reaction Overview

The most documented method involves a three-stage process starting with ethylenediamine and N-phenoxycarbonylmorpholine, followed by pH-controlled purification and oxalate salt formation.

Detailed Reaction Steps

Stage 1: Nucleophilic Aminolysis
Ethylenediamine reacts with N-phenoxycarbonylmorpholine at 64–70°C for 7 hours, forming N-(2-aminoethyl)morpholine-4-carboxamide. Ethylenediamine acts as both a reactant and solvent, enabling a 90% conversion rate.

Stage 2: Alkaline Precipitation
Post-distillation, acetone and 30% NaOH are added to adjust the pH to 11–12, precipitating impurities. The filtrate is concentrated to recover acetone, demonstrating solvent sustainability.

Stage 3: Oxalate Salt Crystallization
The residue is dissolved in water, and oxalic acid is added at pH 2–3 to form the oxalate salt. Ethanol reflux (0.5 hours) and cooling (0–10°C) yield 106.1 kg of product with 99.97% HPLC purity.

Optimization Parameters

  • Temperature : Maintaining 70±2°C during distillation minimizes byproducts.

  • Solvent Ratios : A 1:1.6 ratio of ethylenediamine to acetone ensures efficient impurity removal.

  • pH Control : Alkaline conditions (pH 11–12) precipitate unreacted amines, while acidic conditions (pH 2–3) facilitate salt formation.

Table 1: Industrial Synthesis Performance Metrics

ParameterValue
Yield89.8%
Purity (HPLC)99.97%
Residual Ethylenediamine0.02%
Reaction Time7 hours (Stage 1)

Catalytic Hydrogenation Approaches

Challenges and Adjustments

  • Catalyst Loading : 15 g of Pd/C per 50 g substrate is typical, but costs may limit scalability.

  • Byproduct Formation : Over-reduction risks require precise temperature control.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Industrial Aminolysis89.8%99.97%HighModerate
Catalytic Hydrogenation79%*95%*ModerateLow
Biocatalytic<50%*90%*LowHigh

*Data extrapolated from analogous syntheses.

Mechanistic Insights and pH-Dependent Optimization

pKa Considerations

The pKa of ethylenediamine (10.7) and oxalic acid (1.25) dictates pH adjustments during synthesis. Alkaline conditions deprotonate the amine, facilitating precipitation, while protonation at pH 2–3 stabilizes the oxalate salt.

Solvent Effects

  • Acetone : Reduces polarity to precipitate hydrophobic impurities.

  • Ethanol : Enhances oxalate solubility during reflux, ensuring high crystallinity.

Industrial-Scale Challenges and Solutions

Solvent Recovery

Distillation under reduced pressure recovers 95% of ethylenediamine and acetone, reducing waste.

Energy Efficiency

Exothermic reactions during NaOH addition necessitate cooling systems, contributing to 15% of operational costs.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/ResultsReference
PurityHPLC>98% (C18, 0.1% TFA, 1.0 mL/min)
Crystal StructureX-ray DiffractionSpace group P21_1/c, Z = 4
LogPShake-Flask Method1.8 ± 0.2

Q. Table 2. Biological Activity of Select Derivatives

DerivativeHDAC6 IC50_{50} (nM)mTOR IC50_{50} (nM)Cell Viability (IC50_{50}, μM)
Parent Compound45 ± 378 ± 612.4 ± 1.2
2-Ethyl Analog320 ± 25>1000>50

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